molecular formula C20H23N5O3 B2865634 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448071-86-0

1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2865634
CAS No.: 1448071-86-0
M. Wt: 381.436
InChI Key: UUPTWXYKKJUPEX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea ( 1448071-86-0) is a synthetic heterocyclic compound with a molecular formula of C20H23N5O3 and a molecular weight of 381.4 g/mol . Its structure integrates a pyrazole core linked to a pyridine ring, which is a privileged scaffold in medicinal chemistry often associated with kinase inhibition and nuclear receptor modulation . This moiety is connected via an ethyl linker to a urea functional group that is substituted with a 3,4-dimethoxybenzyl group. The presence of the urea bridge is a significant feature, as this group is commonly found in compounds designed to interact with enzymatic targets through hydrogen bonding . Compounds with similar pyridinyl-pyrazole motifs and urea linkages have demonstrated diverse biological activities in research, including potential applications as inhibitors for enzymes like Salt Inducible Kinase 2 (SIK2) and as modulators of nuclear receptors such as the Constitutive Androstane Receptor (CAR) . The 3,4-dimethoxybenzyl subunit further enhances the molecular complexity and may influence the compound's binding affinity and selectivity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and to comply with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-27-18-7-6-15(13-19(18)28-2)14-23-20(26)22-10-12-25-11-8-17(24-25)16-5-3-4-9-21-16/h3-9,11,13H,10,12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPTWXYKKJUPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a novel urea derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of 356.4 g/mol . The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H24N4O3C_{19}H_{24}N_{4}O_{3}
Molecular Weight356.4 g/mol
CAS Number1798679-53-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage and the introduction of the pyridine and pyrazole moieties. Specific synthetic routes have been documented in literature, highlighting various methodologies to achieve high yields and purity .

Anticancer Properties

Recent studies have shown that This compound exhibits significant anticancer activity. The compound has been tested against several cancer cell lines, demonstrating promising results:

Cell LineIC50 (µM)Reference
MCF-722.54
A5493.0
HCT1165.08

The compound's mechanism appears to involve inhibition of key enzymes involved in cell proliferation and survival pathways, particularly targeting dihydrofolate reductase (DHFR) and various kinases associated with cancer progression .

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis by inhibiting DHFR, which is critical for DNA replication and repair processes. This inhibition leads to reduced availability of tetrahydrofolate, thereby impairing the synthesis of purines and pyrimidines essential for rapidly dividing cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, with an IC50 value indicating strong antiproliferative effects .
  • A549 Lung Cancer Model : In another investigation, the compound was shown to induce apoptosis in A549 cells, leading to a marked decrease in tumor growth rates in xenograft models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous urea derivatives and pyrazole-containing molecules, focusing on molecular properties, pharmacological activities, and structural distinctions.

Urea Derivatives with Pyrazole Substituents

Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)

  • Structure : Ethyl urea linked to a 3-methyl-1-phenylpyrazole group.
  • Molecular Weight : 298.35 g/mol (calculated from C₁₆H₂₂N₄O).
  • Key Data : Melting point 148–150°C; IR (KBr) ν 3320 (N–H), 1650 cm⁻¹ (C=O) .
  • Comparison : Unlike the target compound, 9a lacks the pyridinyl group and dimethoxybenzyl moiety, which may reduce its affinity for aromaticity-dependent targets. The ethyl group in 9a may lower steric hindrance compared to the bulkier dimethoxybenzyl substituent in the target molecule.

Compound 9b (1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)

  • Structure : Isomeric urea derivative with ethyl and pyrazole-methyl groups.
  • Molecular Weight : 298.35 g/mol.
  • Key Data : IR spectrum similar to 9a but with distinct NMR shifts (δ 1.08 ppm for ethyl CH₃) .
  • Comparison : The positional isomerism in 9b versus the target compound’s rigid pyridinyl-pyrazole system may lead to divergent binding modes in enzyme pockets.
Urea Derivatives with Pharmacological Activity

1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea

  • Structure : Features a benzyloxy-pyridinyl group and piperazinyl-ethyl chain.
  • Pharmacology : Modulates amyloid-beta-induced mitochondrial dysfunction (IC₅₀ = 2.1 µM) .

Ethyl Urea Derivatives (e.g., Fortin et al., 2016)

  • Activity : Inhibitors of islet amyloid polypeptide (IAPP) fibrillization (IC₅₀ = 8.3 µM) .
  • Comparison : The absence of a pyridinyl-pyrazole system in these derivatives suggests that the target compound’s heterocyclic core could confer selectivity for distinct amyloidogenic pathways.
Pyrazole-Acetamide Analogues

Compound 189 (Example from )

  • Structure : Difluoromethyl-pyrazole linked to a complex acetamide backbone.
  • Key Feature : High lipophilicity due to difluoromethyl groups .
  • Comparison : The target compound’s dimethoxybenzyl group provides moderate lipophilicity (clogP ~2.5 predicted) compared to the highly fluorinated compound 189 (clogP >4). This difference may influence blood-brain barrier penetration or CYP450-mediated metabolism.

Structural and Pharmacological Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound ~413.45 (calc.) 3,4-Dimethoxybenzyl, pyridinyl-pyrazole Not reported
1-Ethyl-3-(3-methyl-1-phenyl-pyrazolyl)urea 298.35 Ethyl, 3-methylphenyl-pyrazole Not reported
1-(3-(Benzyloxy)pyridin-2-yl)-urea ~356.42 (calc.) Benzyloxy-pyridinyl, piperazinyl 2.1 µM (amyloid-beta modulation)
Ethyl Urea (Fortin et al., 2016) ~250–300 (est.) Ethyl, alkyl/aryl groups 8.3 µM (IAPP inhibition)

Discussion of Key Differences and Implications

  • Substituent Effects : The 3,4-dimethoxybenzyl group in the target compound likely enhances solubility in polar aprotic solvents compared to purely alkyl-substituted ureas (e.g., 9a, 9b) . However, its larger size may limit bioavailability.
  • Heterocyclic Core : The pyridinyl-pyrazole system could engage in dual hydrogen bonding (pyridine N) and hydrophobic interactions (pyrazole), a feature absent in simpler urea derivatives.
  • Further in vitro assays are needed to validate these hypotheses.

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